molecular formula C22H22FN5O4 B2403292 1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1421585-81-0

1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

货号: B2403292
CAS 编号: 1421585-81-0
分子量: 439.447
InChI 键: HXQQGZPRSKLXLK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a useful research compound. Its molecular formula is C22H22FN5O4 and its molecular weight is 439.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a benzodioxole moiety and a triazole ring. The molecular formula is C23H24F N5O3, indicating a relatively large and complex molecule that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), which are crucial for numerous physiological processes.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes involved in critical pathways such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown efficacy in inhibiting cell proliferation in various cancer cell lines, including those with BRCA mutations. The following table summarizes key findings from recent research:

StudyCell LineEC50 (nM)Mechanism
Study AMX-1 (breast cancer)0.3PARP inhibition
Study BCapan-1 (pancreatic cancer)5DNA repair pathway disruption

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound appears to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Case Study 1 : In a preclinical model of breast cancer, treatment with the compound resulted in significant tumor regression compared to control groups. The underlying mechanism was linked to enhanced apoptosis and reduced cell cycle progression.
  • Case Study 2 : A study investigating neuroprotective effects demonstrated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

常见问题

Q. Basic: What synthetic strategies are effective for constructing the triazole-piperazine core in this compound?

The triazole-piperazine core can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust "click chemistry" method. For example:

  • React a propargyl-functionalized piperazine precursor (e.g., 1-(2-fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine) with an azide derivative (e.g., 1-(3-fluoro-4-methoxyphenyl)azide) in a 1:2 H₂O:DCM mixture using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as a reducing agent. Monitor reaction progress via TLC (1:2 hexane:ethyl acetate) .
  • Purify the product using silica gel chromatography (ethyl acetate:hexane, 1:8). This method ensures regioselective triazole formation with high yields (>80%) under ambient conditions .

Q. Basic: How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm the benzodioxole carbonyl (δ ~165–170 ppm in ¹³C NMR) and triazole proton signals (δ ~7.5–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : Verify molecular weight via high-resolution MS (e.g., ESI-MS for [M+H]⁺ ions) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the triazole and piperazine moieties .

Q. Basic: What initial biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

  • Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, noting benzodioxole derivatives' historical efficacy in CNS modulation .
  • Anticancer Screening : Test against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, as triazole-piperazine hybrids often exhibit cytotoxicity via apoptosis induction .
  • Antimicrobial Activity : Employ disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .

Q. Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Contradictions may arise from substituent effects or assay variability. Mitigate via:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine position on the phenyl ring, methoxy vs. ethoxy groups) to isolate activity drivers. For example, 3-fluoro-4-methoxyphenyl groups may enhance blood-brain barrier penetration compared to 4-fluorophenyl analogs .
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., CYP450 inhibition assays) and bioavailability (e.g., Caco-2 permeability) to explain in vitro-in vivo discrepancies .
  • Dose-Response Analysis : Use Hill slope modeling to differentiate true efficacy from assay noise .

Q. Advanced: What computational methods aid in predicting this compound’s target interactions?

  • Molecular Docking : Simulate binding to targets like serotonin receptors (5-HT₃/5-HT₄) or kinases (EGFR, VEGFR2) using AutoDock Vina or Schrödinger Suite. Prioritize triazole and benzodioxole groups as key pharmacophores .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (≥100 ns trajectories) in explicit solvent models (e.g., TIP3P water) to identify critical hydrogen bonds and hydrophobic interactions .
  • QSAR Modeling : Train models on piperazine-triazole datasets to predict ADMET properties and optimize lead candidates .

Q. Advanced: How should researchers design experiments to validate this compound’s mechanism of action?

  • Target Deconvolution : Use affinity chromatography or thermal shift assays to identify protein targets. For example, triazole derivatives often bind tubulin or DNA topoisomerases .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling pathways (e.g., MAPK/ERK, PI3K/Akt) perturbed by the compound .
  • In Vivo Efficacy Models : Test in orthotopic tumor xenografts or genetic epilepsy models (e.g., Kcna1-null mice) with dose optimization based on pharmacokinetic data .

Q. Advanced: What strategies address synthesis challenges, such as low yields in triazole coupling?

  • Optimize Catalytic Systems : Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) for sterically hindered substrates to improve cycloaddition efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (10–30 min vs. 2–6 hours) and enhance yields by 15–20% .
  • Protecting Group Strategy : Temporarily protect the piperazine nitrogen with Boc groups to prevent side reactions during benzodioxole acylation .

Q. Advanced: How can researchers ensure reproducibility in pharmacological studies of this compound?

  • Standardize Assay Protocols : Adhere to NIH Rigor and Reproducibility guidelines, including blinded data analysis and ≥3 biological replicates .
  • Batch-to-Batch Consistency : Characterize each synthesis batch via HPLC (purity ≥95%) and elemental analysis .
  • Cross-Validate Models : Compare results across multiple cell lines/animal models (e.g., Sprague-Dawley vs. Wistar rats) to confirm target specificity .

属性

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O4/c1-30-19-5-3-16(11-18(19)23)28-17(12-24-25-28)13-26-6-8-27(9-7-26)22(29)15-2-4-20-21(10-15)32-14-31-20/h2-5,10-12H,6-9,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQQGZPRSKLXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。